N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide
CAS No.: 313515-90-1
Cat. No.: VC6596511
Molecular Formula: C17H18N2O5
Molecular Weight: 330.34
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 313515-90-1 |
---|---|
Molecular Formula | C17H18N2O5 |
Molecular Weight | 330.34 |
IUPAC Name | N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide |
Standard InChI | InChI=1S/C17H18N2O5/c1-3-23-14-8-9-15(16(10-14)19(21)22)18-17(20)11-24-13-6-4-12(2)5-7-13/h4-10H,3,11H2,1-2H3,(H,18,20) |
Standard InChI Key | MFPRJVZFJDMMMA-UHFFFAOYSA-N |
SMILES | CCOC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)C)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Composition
N-(4-Ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide belongs to the acetamide class of compounds, featuring a nitro-substituted phenyl ring and a phenoxyacetamide side chain. Based on structural analogs , its molecular formula is inferred as C₁₇H₁₈N₂O₅, with a molecular weight of 330.33 g/mol (Table 1).
Table 1: Comparative Molecular Descriptors of Related Compounds
The nitro group at the 2-position and the ethoxy group at the 4-position on the phenyl ring create electronic asymmetry, influencing reactivity and intermolecular interactions . The 4-methylphenoxy moiety attached to the acetamide side chain introduces steric bulk and hydrophobic character .
Spectroscopic and Crystallographic Data
While crystallographic data for the target compound are unavailable, studies on N-(4-ethoxy-2,5-dinitrophenyl)acetamide reveal a planar aromatic core with nitro groups twisted out of the ring plane by 25.27° and 43.63°, forming intramolecular hydrogen bonds with the acetamide N–H group . Similar distortions are expected in the target compound due to steric clashes between the 4-methylphenoxy group and adjacent substituents. Infrared (IR) and nuclear magnetic resonance (NMR) spectra of analogs show characteristic peaks:
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide likely involves a multi-step sequence:
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Nitration: Introduction of the nitro group to 4-ethoxyphenylacetamide using nitric acid in sulfuric acid .
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Etherification: Coupling of 4-methylphenol to bromoacetylated intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
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Purification: Recrystallization from ethanol or chromatography to isolate the product .
Key Reaction
Industrial-Scale Production
Industrial methods optimize yield and purity through:
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Continuous-Flow Reactors: To control exothermic nitration steps .
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Green Solvents: Ethanol or water to reduce environmental impact .
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Catalytic Systems: Acid catalysts (e.g., H₂SO₄) for efficient acetamide bond formation .
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) . Stability studies on analogs indicate decomposition above 200°C, with the nitro group prone to reduction under acidic conditions .
Hydrogen Bonding and Crystal Packing
In analogs such as N-(4-ethoxy-2,5-dinitrophenyl)acetamide, the acetamide N–H forms bifurcated hydrogen bonds with nitro oxygen atoms, creating chains along the crystallographic direction . Similar packing motifs are anticipated, with additional weak C–H⋯O interactions involving the 4-methylphenoxy group .
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